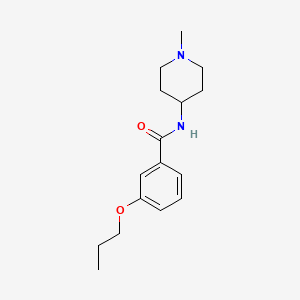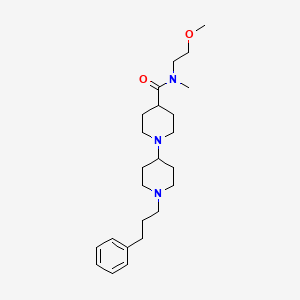![molecular formula C17H15ClF3N3O3 B4983623 4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mécanisme D'action
4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide binds irreversibly to the cysteine residue in the active site of BTK, resulting in the inhibition of its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various B-cell malignancies. Additionally, this compound has been shown to inhibit B-cell receptor signaling and antibody production, which are essential for the survival and proliferation of B-cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK. However, this compound has also been shown to have off-target effects on other kinases, including ITK and Tec, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide, including the evaluation of its efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, particularly in combination with other therapies. Finally, the identification of biomarkers that predict response to this compound may help to personalize treatment and improve patient outcomes.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with 3-aminopropylamine, followed by nitration of the resulting product with nitric acid. The final step involves the reaction of the nitro compound with 2,4,6-trifluoroaniline to yield this compound.
Applications De Recherche Scientifique
4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Several preclinical studies have demonstrated the efficacy of this compound in inhibiting BTK and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Propriétés
IUPAC Name |
4-chloro-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O3/c18-13-5-2-11(3-6-13)16(25)23-9-1-8-22-14-7-4-12(17(19,20)21)10-15(14)24(26)27/h2-7,10,22H,1,8-9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNULUHXCHSUXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)
![N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4983577.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)


![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4983643.png)

![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)
